molecular formula C16H16FN3O4 B2436815 N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219902-61-0

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2436815
CAS No.: 1219902-61-0
M. Wt: 333.319
InChI Key: KKGVPNNJMKWYKK-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O4 and its molecular weight is 333.319. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c17-12-2-4-13(5-3-12)24-8-7-18-15(22)10-20-16(23)11-1-6-14(21)19-9-11/h1-6,9H,7-8,10H2,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGVPNNJMKWYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CNC(=O)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with commercially available precursors like fluorophenol derivatives and aminocarboxamides. Key steps include:

  • Amide bond formation : Coupling the 4-fluorophenoxyethylamine moiety to the dihydropyridine carboxamide core using carbodiimide-based reagents (e.g., DCC or EDC) .
  • Oxidative cyclization : To form the 1,6-dihydropyridinone ring, often requiring controlled conditions (e.g., reflux in anhydrous solvents) .
  • Purification : Chromatography (HPLC or column) is critical due to polar byproducts .
    Challenges : Low yields in cyclization steps (~30–40%) and sensitivity of the fluorophenoxy group to harsh conditions .

Q. How is structural characterization performed for this compound?

Methodological approaches include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons) and fluorophenoxy group (δ 4.2–4.5 ppm for ethyl linkage) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 416.14) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) .

Q. What in vitro assays are used for preliminary biological screening?

  • Enzyme inhibition : Testing against kinases or proteases (e.g., IC50_{50} determination via fluorogenic substrates) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Solubility/stability : HPLC-based kinetic studies in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Replace DCC with DMAP or HOBt to reduce side reactions .
  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yield by 15% .
  • Solvent selection : Anhydrous DMF enhances fluorophenoxyethylamine coupling efficiency compared to THF .

Q. What mechanisms explain its biological activity?

Hypotheses based on structural analogs:

  • Kinase inhibition : The dihydropyridinone core mimics ATP-binding motifs, competing for catalytic sites (e.g., EGFR or CDK2) .
  • Fluorophenoxy group : Enhances membrane permeability (logP ~2.8) and metabolic stability via reduced CYP450 oxidation .
    Supporting data : Docking studies (AutoDock Vina) show binding energy ≤−8.5 kcal/mol to EGFR’s active site .

Q. How should contradictory data in biological assays be resolved?

Case example : Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 3.8 μM for the same kinase):

  • Assay standardization : Validate substrate concentration (e.g., ATP at 100 μM vs. 200 μM) .
  • Buffer conditions : Test with/without DTT to rule out redox interference .
  • Structural analogs : Compare activity of derivatives lacking the fluorophenoxy group to isolate pharmacophore contributions .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Monitor plasma half-life (t1/2_{1/2} ~2.1 hours) and tissue distribution (high liver accumulation) via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to detect oxidative defluorination or amide hydrolysis .
  • Dosing routes : Intraperitoneal administration improves bioavailability (F% ~45%) over oral (F% ~12%) due to first-pass metabolism .

Critical Research Gaps

  • Metabolic pathways : Limited data on CYP450-mediated degradation .
  • In vivo efficacy : No published studies on xenograft models .
  • Crystallography : No resolved X-ray structure of the compound-enzyme complex .

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